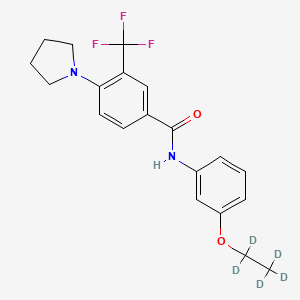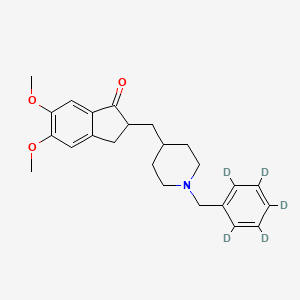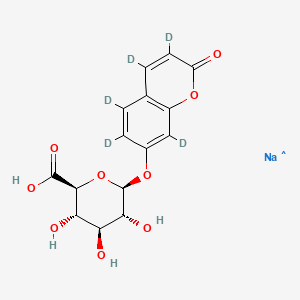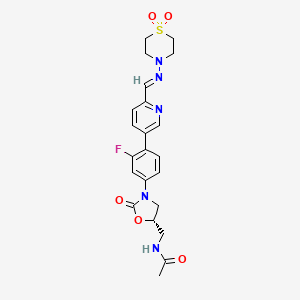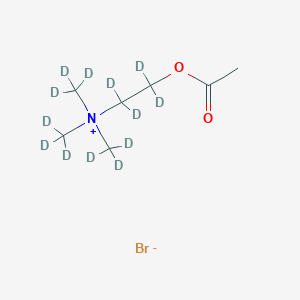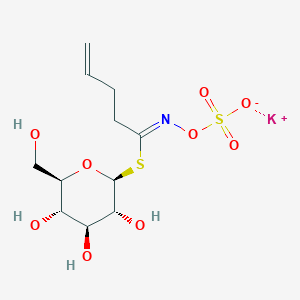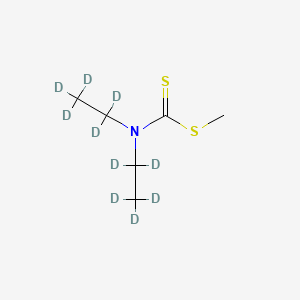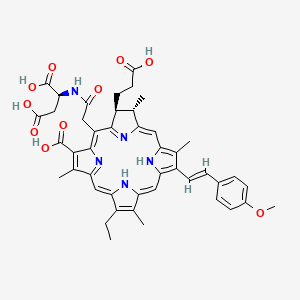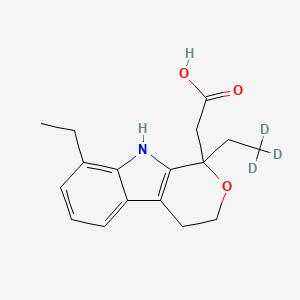
rac Etodolac-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Etodolac-d3 is a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. It is a racemic mixture, meaning it contains equal parts of two enantiomers. The compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Etodolac-d3 involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions
rac Etodolac-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of Etodolac, which are useful for studying the pharmacokinetics and metabolic pathways of the drug.
Scientific Research Applications
rac Etodolac-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Etodolac.
Biology: Helps in understanding the metabolic pathways and biological effects of Etodolac.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Etodolac.
Industry: Employed in the development of new formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of rac Etodolac-d3 is similar to that of Etodolac. It acts as a non-selective inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever .
Comparison with Similar Compounds
Similar Compounds
Etodolac: The non-deuterated form of rac Etodolac-d3, used as an NSAID.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A widely used NSAID with a similar mechanism of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking of the compound in metabolic studies, leading to a better understanding of its pharmacokinetics and metabolic pathways .
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
290.37 g/mol |
IUPAC Name |
2-[8-ethyl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/i2D3 |
InChI Key |
NNYBQONXHNTVIJ-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)
